

Comparative Efficacy of GSK3326595 and Other PRMT5 Inhibitors in Oncology

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Compound of Interest		
Compound Name:	GSK3326595	
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Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its role in regulating numerous cellular processes critical for cancer cell proliferation and survival.[1] Inhibition of PRMT5 represents a promising strategy, leading to the development of several small molecule inhibitors.[2] This guide provides a comparative overview of the efficacy of **GSK3326595**, a first-generation PRMT5 inhibitor, against other notable inhibitors in clinical development, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies

PRMT5 inhibitors can be broadly categorized into two main classes based on their mechanism of action, which dictates their therapeutic window and target patient population.

- First-Generation (MTAP-Independent) Inhibitors: These agents, including GSK3326595,
 JNJ-64619178, and PRT811, directly bind to and inhibit PRMT5 activity in both normal and
 cancerous cells, irrespective of their MTAP (methylthioadenosine phosphorylase) gene
 status.[1] GSK3326595 is a selective and reversible inhibitor that binds to the substrate
 recognition site of PRMT5, thereby blocking its methyltransferase activity.[3][4] This inhibition
 can affect mRNA splicing and upregulate tumor suppressor functions.[5]
- Second-Generation (MTA-Cooperative) Inhibitors: This newer class of inhibitors, such as
 AMG 193 and MRTX1719, are designed to selectively target cancer cells with MTAP gene
 deletion.[1] MTAP deletion, which occurs in approximately 10-15% of solid tumors, leads to
 the accumulation of the metabolite methylthioadenosine (MTA).[6][7] These inhibitors exhibit
 "MTA-cooperativity," meaning they preferentially bind to and inhibit the PRMT5-MTA



complex, thus achieving synthetic lethality by selectively killing MTAP-deficient tumor cells while sparing normal, MTAP-proficient cells.[1][7][8] This targeted approach is expected to offer a wider therapeutic index and reduced toxicity compared to first-generation inhibitors.[7]

Clinical Efficacy: A Head-to-Head Comparison

The clinical development of PRMT5 inhibitors has yielded varied results across different tumor types. While early trials have shown promise, the efficacy of these agents, particularly as monotherapies, continues to be explored.

GSK3326595 demonstrated modest single-agent activity in early clinical trials. In the METEOR-1 phase 1 study, confirmed partial responses (PRs) were observed in patients with adenoid cystic carcinoma (ACC) and estrogen receptor (ER)-positive breast cancer.[9] In patients with non-Hodgkin lymphoma (NHL), an overall response rate (ORR) of 10% was noted, including two complete responses (CRs).[9] However, in a study focused on myeloid neoplasms, **GSK3326595** showed limited clinical activity.[10] The clinical development of **GSK3326595** has since been discontinued.

JNJ-64619178, another first-generation inhibitor, also showed preliminary antitumor activity, particularly in ACC. In a phase 1 study, the ORR in patients with ACC was 11.5%, with a median progression-free survival of 19.1 months.[11][12] The overall ORR across all tumor types in the study was 5.6%.[11][12]

PF-06939999 demonstrated objective tumor responses in a phase 1 study in patients with head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC). [13][14][15]

PRT811, a brain-penetrant PRMT5 inhibitor, has shown encouraging signals in difficult-to-treat cancers. In a phase 1 trial, two complete responses were observed in patients with IDH-mutant high-grade glioma.[16][17] In patients with uveal melanoma harboring a splicing factor mutation, a partial response was also noted.[16][17]

AMG 193, a second-generation MTA-cooperative inhibitor, has shown promising antitumor activity in patients with MTAP-deleted solid tumors. In a phase 1 dose-escalation study, an ORR of 21.4% was observed in efficacy-assessable patients treated at active and tolerable



doses.[6][18] Responses were seen across eight different tumor types, including NSCLC, pancreatic adenocarcinoma, and biliary tract cancer.[6][18]

MRTX1719, another MTA-cooperative inhibitor, has demonstrated potent and selective inhibition of PRMT5 in MTAP-deleted cells in preclinical models, leading to tumor regression. [19][20] Early clinical data suggests that MRTX1719 is a promising agent for patients with CDKN2A/MTAP-deleted cancers.[21]

Quantitative Data Summary

The following tables summarize the efficacy and safety data from key clinical trials of **GSK3326595** and other PRMT5 inhibitors.

Table 1: Comparative Clinical Efficacy of PRMT5 Inhibitors



Inhibitor	Trial	Patient Populatio n	N	Overall Respons e Rate (ORR)	Complete Respons e (CR)	Partial Response (PR)
GSK33265 95	METEOR-	Solid Tumors & NHL	218	-	2 (NHL)	3 (Solid Tumors)
Study 208809	Myeloid Neoplasms	30	17% (Clinical Benefit Rate)	1 (marrow CR)	-	
JNJ- 64619178	Phase 1	Advanced Solid Tumors & NHL	90	5.6%	-	5
Adenoid Cystic Carcinoma (ACC)	26	11.5%	-	3		
PF- 06939999	Phase 1	Advanced Solid Tumors	28	7.1% (2/28)	-	2 (1 HNSCC, 1 NSCLC)
PRT811	Phase 1	IDH-mutant Glioma	16	12.5%	2	1 (unconfirm ed)
Splicing- mutant Uveal Melanoma	10	10%	-	1		
AMG 193	Phase 1	MTAP- deleted Solid Tumors	42	21.4%	-	9



Table 2: Comparative Safety Profile of PRMT5 Inhibitors (Common Treatment-Related Adverse Events)

Inhibitor	Most Common Treatment- Related Adverse Events (Any Grade)	Common Grade ≥3 Treatment-Related Adverse Events
GSK3326595	Fatigue, Anemia, Nausea, Alopecia, Dysgeusia	Anemia, Thrombocytopenia, Neutropenia, Fatigue
JNJ-64619178	Thrombocytopenia	Thrombocytopenia (Dose- Limiting Toxicity)
PF-06939999	Anemia, Thrombocytopenia, Dysgeusia, Nausea	Anemia, Thrombocytopenia, Neutropenia
PRT811	Nausea, Vomiting, Fatigue, Constipation, Thrombocytopenia	Thrombocytopenia, Anemia, Fatigue
AMG 193	Nausea, Fatigue, Vomiting	Nausea, Vomiting, Fatigue, Hypersensitivity Reaction, Hypokalemia

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key studies of **GSK3326595** and a comparator, JNJ-64619178.

METEOR-1 Trial (GSK3326595)

- Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT02783300) with three parts: dose escalation (Part 1), dose expansion (Part 2), and combination with pembrolizumab (Part 3).[22]
- Patient Population: Adult patients with advanced metastatic solid tumors or non-Hodgkin lymphoma who had relapsed/refractory disease or no standard of care.[9] Patients were required to have adequate organ function and an ECOG performance status of 0 or 1.[9]



- Treatment: GSK3326595 was administered orally once or twice daily. The recommended phase 2 dose (RP2D) was determined to be 400 mg once daily.
- Objectives: The primary objectives of Part 1 were to determine the RP2D, assess safety, and evaluate preliminary clinical activity.[22] Part 2 further evaluated clinical activity and safety in disease-specific expansion cohorts.[9]
- Assessments: Safety was assessed by monitoring adverse events. Efficacy was evaluated
 by Overall Response Rate (ORR) and Duration of Response (DOR) based on RECIST v1.1
 or relevant lymphoma criteria.[9] Pharmacokinetics and pharmacodynamics (target
 engagement) were also assessed.

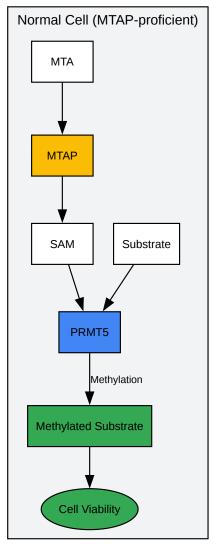
Phase 1 Trial of JNJ-64619178

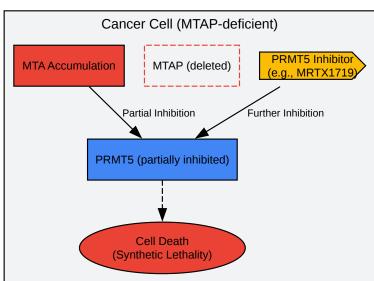
- Study Design: A phase 1, first-in-human, open-label, multicenter study (NCT03573310).[23]
- Patient Population: Adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas with measurable disease.[12]
- Treatment: JNJ-64619178 was administered orally on two different schedules: 14 days on, 7 days off (Schedule A) or continuously in a 21-day cycle (Schedule B).[12]
- Objectives: The primary objective was to evaluate safety and identify the recommended Phase 2 dose (RP2D).[23] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary antitumor activity (ORR, clinical benefit rate, duration of response).[12]
- Assessments: Safety was evaluated through the assessment of dose-limiting toxicities and adverse events.[12] Pharmacokinetics were analyzed, and target engagement was measured by plasma symmetric dimethylarginine (sDMA).[12] Efficacy was assessed based on RECIST v1.1.[12]

Visualizing the Science Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate key concepts related to PRMT5 inhibition.



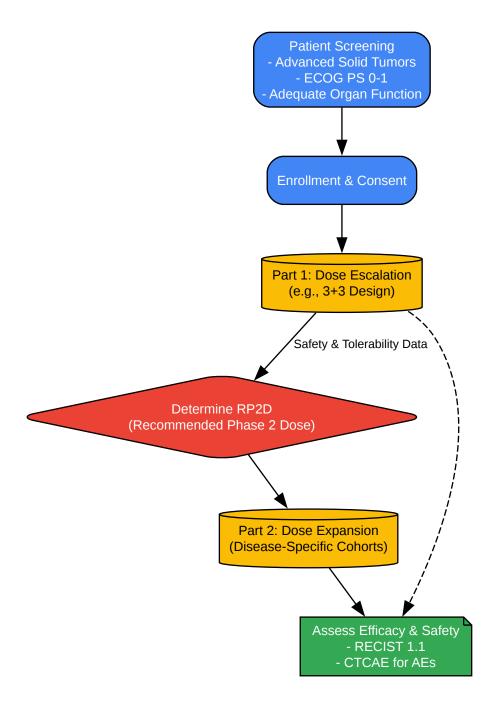




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Synthetic lethality of PRMT5 inhibition in MTAP-deficient cancer cells.





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A simplified workflow for a Phase 1 dose-escalation and expansion clinical trial.

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